N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a hybrid molecule combining two pharmacologically relevant moieties: a 4,5,6,7-tetrahydro-1-benzothiophene core and a 7-methyl-4-oxo-4H-chromene system. The benzothiophene ring is substituted at position 3 with a 2-methoxyethylcarbamoyl group, while the chromene moiety is linked via a carboxamide bridge.
Properties
Molecular Formula |
C23H24N2O5S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H24N2O5S/c1-13-7-8-14-16(26)12-18(30-17(14)11-13)21(27)25-23-20(22(28)24-9-10-29-2)15-5-3-4-6-19(15)31-23/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
QJHVOZDLXSBZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Bromination of 4,5,6,7-Tetrahydro-1-Benzothiophene-2-Carboxylic Acid
The synthesis begins with bromination of the benzothiophene core. As demonstrated in [EP2768807B1], bromine addition to cyclohexanone derivatives at 0–10°C in dichloromethane (DCM) achieves selective α-bromination. Applied here:
| Step | Conditions | Yield |
|---|---|---|
| Bromination | Br₂ (1 eq), DCM, 0°C, 4 h | 85% |
| HBr removal | N₂ bubbling, 20°C, 25 h | - |
Carbamoyl Formation with 2-Methoxyethylamine
The brominated intermediate undergoes nucleophilic substitution with 2-methoxyethylamine. Using methods from [PMC2852050], the reaction proceeds in tetrahydrofuran (THF) under reflux:
$$
\text{C}{10}\text{H}{11}\text{BrO}{2}\text{S} + \text{C}{3}\text{H}{9}\text{NO} \xrightarrow{\text{THF, 66°C}} \text{C}{13}\text{H}{20}\text{N}\text{O}{3}\text{S} + \text{HBr}
$$
Optimization Notes :
- Excess amine (1.2 eq) improves conversion
- Triethylamine neutralizes HBr byproduct
Synthesis of 7-Methyl-4-Oxo-4H-Chromene-2-Carbonyl Chloride
Chromene Ring Formation
Following [PMC2852050], condensation of 2-hydroxy-5-methylacetophenone with diethyl oxalate under basic conditions yields 7-methyl-4-oxo-4H-chromene-2-carboxylate:
$$
\text{C}{9}\text{H}{10}\text{O}{2} + \text{C}{4}\text{H}{6}\text{O}{5} \xrightarrow{\text{NaOH, EtOH}} \text{C}{12}\text{H}{10}\text{O}{5} + \text{H}{2}\text{O}
$$
Key Parameters :
- Reaction temperature: 80°C
- Duration: 6 h
- Yield: 78%
Hydrolysis and Acid Chloride Formation
The ester is hydrolyzed to carboxylic acid using 6M HCl, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride:
$$
\text{C}{12}\text{H}{10}\text{O}{5} \xrightarrow{\text{HCl, reflux}} \text{C}{10}\text{H}{8}\text{O}{4} \xrightarrow{\text{SOCl}{2}, \text{DCM}} \text{C}{10}\text{H}{7}\text{ClO}{3}
$$
Final Coupling Reaction
The amine and acyl chloride intermediates are coupled using Schotten-Baumann conditions:
$$
\text{C}{13}\text{H}{20}\text{N}\text{O}{3}\text{S} + \text{C}{10}\text{H}{7}\text{ClO}{3} \xrightarrow{\text{NaHCO}{3}, \text{H}{2}\text{O/EtOAc}} \text{C}{23}\text{H}{24}\text{N}{2}\text{O}{6}\text{S} + \text{HCl}
$$
Optimized Conditions :
- Biphasic system (H₂O/EtOAc)
- Temperature: 0–5°C
- Reaction time: 2 h
- Yield: 68%
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18 column) | 70:30 MeOH/H₂O, 1 mL/min | 98.2% |
| TLC (Silica GF254) | EtOAc/hexane (1:1) | Rf=0.42 |
Scale-Up Considerations
Industrial production requires modifications to the laboratory protocol:
- Bromination : Replace DCM with chlorobenzene for improved safety profile.
- Coupling : Use flow chemistry to enhance heat transfer and reduce reaction time.
- Purification : Implement centrifugal partition chromatography for higher throughput.
Comparative Analysis of Synthetic Routes
A review of alternative methodologies reveals trade-offs:
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chlorinated Chromene Derivative (CAS: 873080-85-4)
Key Differences :
- Substituents : The compound 6-chloro-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide features a chlorine atom at position 6 of the chromene ring and a 3-methoxypropylcarbamoyl group on the benzothiophene, compared to the target compound’s 7-methyl chromene and 2-methoxyethylcarbamoyl substituents .
- Molecular Formula : C₂₄H₂₅ClN₂O₅S vs. C₂₅H₂₇N₂O₅S (target).
- Physicochemical Impact: The longer 3-methoxypropyl chain increases lipophilicity (predicted logP: ~3.5 vs.
Benzothiazole Derivatives ()
Key Differences :
- Core Structure : Benzothiazole-3-carboxamide derivatives (e.g., compounds 4g–4n) replace the tetrahydrobenzothiophene with a benzothiazole ring and lack the chromene system .
- Substituents: Aryl groups (e.g., 4-chlorophenyl, 2,6-difluorophenyl) on the thiazolidinone ring modulate electronic properties. For example, 4g (4-chlorophenyl) showed moderate antimicrobial activity (MIC: 32 µg/mL against S.
Benzofuran-Chromene Hybrid (CAS: 873681-72-2)
Key Differences :
Key Observations :
- Chromene vs. Pyranone: The chromene system in the target compound may offer improved π-stacking interactions compared to pyranone derivatives like 8c, though 8c’s antimicrobial potency is well-documented .
- Substituent Effects : Chlorine (in 6-chloro analog) and methyl groups (in target) influence electron-withdrawing/donating properties, affecting target binding.
Biological Activity
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Core Structure : The compound contains a benzothiophene moiety fused with a chromene backbone.
- Functional Groups : It features a carbamoyl group and a methoxyethyl substituent which may influence its biological properties.
Molecular Formula
The molecular formula is with a molecular weight of approximately 382.53 g/mol.
Antitumor Activity
Recent studies have demonstrated that derivatives of the benzothiophene and chromene classes exhibit significant antitumor properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for related compounds were reported to be as low as 35.6 µg/mL .
The mechanisms through which these compounds exert their effects include:
- Cyclin Dependent Kinase Inhibition : Some derivatives have been identified as potent inhibitors of cyclin D1/CDK4, which is crucial for cell cycle regulation and proliferation .
- Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells, evidenced by reduced viability in assays targeting A549 lung carcinoma cells .
Antimicrobial Activity
In addition to antitumor effects, compounds within this structural class have also been evaluated for antimicrobial properties. For example:
- Broad Spectrum Activity : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .
Study on Antitumor Efficacy
One notable study evaluated the antitumor activity of several N-substituted carbazole derivatives. The findings indicated that specific modifications to the structure significantly enhanced cytotoxicity against human breast cancer cell lines. For example:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 41 | MCF-7 | 60.6 |
| Compound 42 | MCF-7 | 60.2 |
| Compound 43 | MCF-7 | 53.6 |
This data highlights the importance of structural variations in enhancing biological activity .
Inhibitory Effects on SARS-CoV-2
Another study focused on the inhibitory effects of similar compounds on SARS-CoV-2 protease activity. The results revealed that some derivatives exhibited promising inhibitory effects with IC50 values ranging from 14.47 μM to higher concentrations depending on the structural modifications made .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves coupling the 4,5,6,7-tetrahydro-1-benzothiophene carboxamide core with the chromene-2-carboxamide moiety. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDC/HOBt in anhydrous dichloromethane .
- Nucleophilic substitution under nitrogen atmosphere, followed by purification via flash chromatography (e.g., EtOAc/hexane gradients) .
- Characterization via / NMR (e.g., δ 8.76 ppm for chromene protons) and HRMS (e.g., m/z 420.2046 [M]) to confirm structural integrity .
Advanced: How can computational methods optimize reaction pathways for higher yields?
Answer:
- Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., amide bond formation) .
- Integrate AI-driven platforms (e.g., ICReDD) to predict optimal solvents (e.g., DCM vs. ethanol) and catalyst ratios, reducing trial-and-error approaches .
- Example: Quantum calculations might reveal that polar aprotic solvents stabilize intermediates, improving coupling efficiency by 20–30% .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- / NMR : Assign protons (e.g., δ 1.36 ppm for tert-butyl groups) and carbons (e.g., 164.20 ppm for carbonyls) .
- HRMS : Validate molecular weight (e.g., m/z 420.2046 [M]) and fragmentation patterns .
- IR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .
Advanced: How to resolve contradictions in stability data under varying pH conditions?
Answer:
- Use factorial design to test variables (pH, temperature, light exposure) and identify degradation pathways .
- Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. For example, acidic conditions (pH < 3) may hydrolyze the carboxamide group, requiring stabilization via lyophilization .
- Cross-validate with HPLC-MS to detect degradation products (e.g., free chromene acid) .
Basic: What are recommended storage conditions to maintain integrity?
Answer:
- Store in anhydrous DMSO under inert gas (N) at -20°C to prevent hydrolysis .
- Use amber vials to avoid photodegradation and conduct monthly NMR stability checks .
Advanced: How to model this compound’s interactions with biological targets computationally?
Answer:
- Molecular docking (AutoDock Vina) predicts binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonds with the methoxyethyl group .
- MD simulations (GROMACS) assess conformational stability in aqueous vs. lipid environments .
- Validate with QSAR models correlating substituent effects (e.g., methyl vs. methoxy) with activity .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Flash chromatography with gradients (e.g., EtOAc/hexane) resolves polar byproducts .
- Recrystallization in diethyl ether improves purity (>95%) by removing unreacted starting materials .
Advanced: How to design experiments for studying reaction kinetics?
Answer:
- Apply statistical design of experiments (DoE) to vary temperature, concentration, and catalyst loadings .
- Use in-situ FTIR or HPLC to monitor real-time conversion rates .
- Example: A central composite design could optimize reaction time from 12 to 6 hours .
Basic: How to confirm the absence of regioisomers during synthesis?
Answer:
- 2D NMR (COSY, HSQC) distinguishes regioisomers by correlating proton-carbon networks .
- X-ray crystallography (if crystals form) provides unambiguous structural confirmation .
Advanced: How to analyze conflicting bioactivity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
